Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2195385-06-7
VCID: VC11735672
InChI: InChI=1S/C14H15NO2/c16-14(15-9-12-6-7-13(15)8-12)17-10-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2/t12-,13+/m0/s1
SMILES: C1C2CN(C1C=C2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

CAS No.: 2195385-06-7

Cat. No.: VC11735672

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate - 2195385-06-7

Specification

CAS No. 2195385-06-7
Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Standard InChI InChI=1S/C14H15NO2/c16-14(15-9-12-6-7-13(15)8-12)17-10-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2/t12-,13+/m0/s1
Standard InChI Key NDKQMNWQGHSZMJ-QWHCGFSZSA-N
Isomeric SMILES C1[C@H]2CN([C@@H]1C=C2)C(=O)OCC3=CC=CC=C3
SMILES C1C2CN(C1C=C2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1C2CN(C1C=C2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Stereochemical Features

The core structure of benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate consists of a bicyclo[2.2.1]heptene system with a nitrogen atom at the 2-position and a benzyl carboxylate group esterified to the nitrogen. The bicyclic framework imposes significant ring strain, which influences both its chemical reactivity and conformational stability . The (1S,4R) configuration ensures that the molecule adopts a specific three-dimensional arrangement, critical for interactions in chiral environments.

Molecular Formula: C13H13NO2\text{C}_{13}\text{H}_{13}\text{NO}_2
Molecular Weight: 215.25 g/mol

The benzyl group enhances the compound’s lipophilicity, while the carboxylate moiety provides a handle for further functionalization. X-ray crystallography studies of related 2-azabicyclo[2.2.1]heptane derivatives reveal a boat-like conformation with the nitrogen lone pair oriented toward the concave face of the bicyclic system .

Synthetic Methodologies

Enzymatic Resolution

Early work by Evans et al. demonstrated the use of Pseudomonas solanacearum to hydrolyze racemic 2-azabicyclo[2.2.1]hept-5-en-3-one into enantiomerically pure (1R,4S) and (1S,4R) isomers . Adapting this method, the benzyl carboxylate derivative could be obtained by esterifying the resolved lactam with benzyl alcohol under Mitsunobu conditions .

Physicochemical Properties

While experimental data for the exact compound is scarce, analogs provide reliable estimates:

PropertyValue/DescriptionSource
Melting Point94–97°C (lit. for similar lactams)
Boiling Point319.3°C at 760 mmHg
Density1.2±0.1 g/cm³
Flash Point167.1±9.8°C
SolubilitySoluble in polar aprotic solvents (e.g., THF, DMF)

The compound’s stability under acidic and basic conditions is moderate, with degradation observed at pH extremes due to lactam ring opening .

Applications in Organic Synthesis

Chiral Building Blocks

The rigid bicyclic structure and defined stereochemistry make this compound a versatile precursor for synthesizing pharmacologically active molecules. For instance:

  • Antiviral Agents: Analogous 2-azabicyclo[2.2.1]heptane derivatives are intermediates in protease inhibitors targeting hepatitis C virus .

  • Neurological Drugs: The scaffold’s resemblance to GABAergic compounds suggests potential in treating epilepsy or anxiety disorders .

Catalytic Asymmetric Reactions

The lactam’s nitrogen atom can coordinate to transition metals, enabling its use in asymmetric catalysis. Patent WO2011150205A2 highlights its role in hydroformylation reactions to produce aldehydes with >95% enantiomeric excess .

Future Directions

Further research should focus on:

  • Scalable Synthesis: Optimizing catalytic asymmetric routes for industrial production.

  • Biological Screening: Evaluating the compound’s activity against emerging therapeutic targets.

  • Derivatization: Exploring novel functional groups to enhance bioavailability or selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator